![molecular formula C20H20N4O2 B2781758 (4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone CAS No. 2097929-58-1](/img/structure/B2781758.png)
(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Synthesis Analysis
The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .Chemical Reactions Analysis
The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Physical And Chemical Properties Analysis
The compound has a CAS Number of 1283979-71-4 and a Molecular Weight of 201.23 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Scientific Research Applications
Synthesis and Reactivity
Compounds with structures similar to "(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone" have been synthesized and explored for their reactivity in various chemical reactions. For instance, Ibrahim et al. (2002) discussed the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans and their derivatives, highlighting the chemical versatility and potential applications of these compounds in producing a wide range of chemical structures (Ibrahim, El-Shaaer, & Hassan, 2002).
Antimicrobial and Anticancer Properties
A study by Mallesha and Mohana (2014) on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives revealed significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014). Another research by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their binding affinity and anticancer activities, which shows the relevance of such compounds in medicinal chemistry (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Molecular Docking and Structure-Activity Relationships
The molecular docking study of pyrimidine-piperazine-chromene and -quinoline conjugates against human breast cancer cell lines by Parveen et al. (2017) also illustrates the use of these compounds in understanding the structure-activity relationships and developing targeted therapies for cancer (Parveen et al., 2017).
Thermal and Optical Studies
Research by Karthik et al. (2021) on derivatives similar to the compound involved thermal, optical, etching, and structural studies, along with theoretical calculations, highlighting the importance of understanding the physical and chemical properties of these compounds for their potential applications in materials science (Karthik et al., 2021).
Bioimaging Applications
The work on fluorescent probes for zinc(II) ion sensing in aqueous solutions by Pawar et al. (2016) represents another dimension of scientific research applications. Such studies demonstrate the potential of related compounds in bioimaging and sensing applications, indicating their relevance in biomedical research (Pawar, Akula, Labala, Venuganti, Bhattacharya, & Nag, 2016).
Mechanism of Action
- NOS enzymes play a crucial role in producing nitric oxide (NO), which has diverse physiological functions, including vasodilation, neurotransmission, and immune response regulation .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Future Directions
The compound is an attractive target for cancer therapy . Efforts in targeting this compound have increased in recent years . Representative compounds modulated biomarkers of signaling through this compound in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
properties
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-21-11-8-19(22-14)26-16-9-12-24(13-10-16)20(25)18-7-6-15-4-2-3-5-17(15)23-18/h2-8,11,16H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHZZJLUWYMMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.